N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-ethyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-2-15-12(19)8-11-9-21-14(17-11)18-13(20)16-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,19)(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPCGONUVIDJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Phenylureido Group: The phenylureido group can be introduced by reacting the thiazole derivative with phenyl isocyanate.
Ethylation: The final step involves the ethylation of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylureido group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Receptor Binding: It can bind to specific receptors in cancer cells, inducing apoptosis.
Pathway Modulation: It can modulate inflammatory pathways, reducing inflammation
Comparison with Similar Compounds
Key Research Findings
Hydrogen-Bonding vs. In contrast, sulfonyl or methoxyphenethyl derivatives prioritize lipophilicity, impacting membrane permeability .
Synthetic Efficiency : Thiazole derivatives generally achieve moderate yields (e.g., 65% for Compound 6a), whereas simpler acetamides (e.g., N-(4-phenyl-2-thiazolyl)acetamide) may require milder conditions but lack functional complexity .
Thermal Stability : The high melting point of Compound 6a (254–256°C) suggests robust intermolecular interactions, likely due to its thiadiazole-pyrazolone framework. Thiazole analogues with flexible side chains (e.g., ethyl or phenethyl) may exhibit lower thermal stability .
Biological Activity
N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C13H14N4OS
- Molecular Weight: 270.34 g/mol
- IUPAC Name: this compound
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition: It inhibits enzymes involved in bacterial cell wall synthesis, which contributes to its antibacterial effects.
- Receptor Binding: The compound binds to specific receptors in cancer cells, potentially inducing apoptosis.
- Pathway Modulation: It modulates inflammatory pathways, thereby reducing inflammation.
Antibacterial Activity
Research indicates that thiazole derivatives, including this compound, show promising antibacterial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains by disrupting cell wall synthesis mechanisms.
Antifungal Activity
The antifungal activity was evaluated using modified EUCAST protocols against common fungal pathogens. The compound exhibited significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-Ethyl Thiazole | 1.23 | Candida parapsilosis |
| Ketoconazole | Similar | Candida spp. |
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it effectively reduced pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The compound's anticancer potential was assessed through cytotoxicity tests against various cancer cell lines. Notably, it demonstrated selective cytotoxicity with IC50 values indicating significant effectiveness against specific cancer types while sparing normal cells .
Table 2: Cytotoxicity Analysis Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| NIH/3T3 | >1000 |
| Cancer Cell Line A | 148.26 |
| Cancer Cell Line B | 187.66 |
Case Studies and Research Findings
- In Vitro Studies: A series of synthesized thiazole derivatives were tested for their biological activities. Compounds similar to this compound showed notable stability and interaction with key enzymes involved in fungal ergosterol biosynthesis, which is critical for fungal cell viability .
- ADME Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound was evaluated to assess its drug-likeness characteristics. Results indicated favorable pharmacokinetic properties that support further development as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, and what key reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves three key steps:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis under reflux conditions (e.g., ethanol or DMF as solvents, 60–80°C) .
- Ureido group introduction : Reaction of thiazole intermediates with phenyl isocyanate or carbodiimide-mediated coupling, requiring anhydrous conditions and inert atmospheres (e.g., dichloromethane, room temperature) .
- Acetamide formation : Acylation using ethyl chloroacetate or activated esters, often catalyzed by bases like triethylamine .
Critical parameters include solvent choice, temperature control, and stoichiometric ratios to avoid side reactions (e.g., hydrolysis of intermediates).
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm proton environments and carbon frameworks. For example, thiazole protons typically appear at δ 7.5–8.5 ppm, while acetamide carbonyls resonate near δ 170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of ethyl or phenyl groups) .
- Infrared (IR) Spectroscopy : Identifies functional groups like ureido (N-H stretches at ~3300 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity, especially when scaling reactions?
- Methodological Answer :
- Reaction Monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction times .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces side reactions during acylation .
- Catalyst Screening : Employ coupling agents like EDCI/HOBt for efficient ureido bond formation, increasing yields from ~50% to >80% .
- Purification Techniques : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity to >95% .
Q. What experimental strategies are recommended to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, consistent cell lines like MCF-7 or HEK293) .
- Dose-Response Analysis : Establish EC50/IC50 values across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity of observed effects (e.g., COX-1 inhibition vs. off-target kinase activity) .
- Meta-Analysis : Compare structural analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) to isolate substituent-specific activity trends .
Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with potential molecular targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-1, EGFR kinase). Validate with crystallographic data from SHELX-refined structures .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å indicates stable binding) .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data to design optimized derivatives .
Q. What approaches are used to analyze structure-activity relationships (SAR) for thiazole-acetamide derivatives?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogenated phenyl, alkyl chains) and test biological activity .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors on thiazole, hydrophobic acetamide tails) using MOE or Discovery Studio .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., 4-Cl enhances COX-1 inhibition by 2-fold vs. 4-OCH3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
